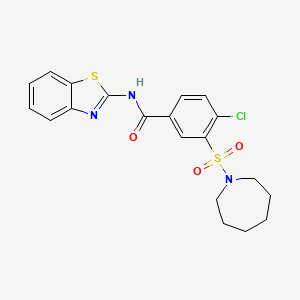

3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide

Description

3-(Azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide is a synthetic benzamide derivative featuring a sulfonamide linker bridging an azepane (7-membered cyclic amine) and a 4-chlorobenzamide moiety.

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S2/c21-15-10-9-14(13-18(15)29(26,27)24-11-5-1-2-6-12-24)19(25)23-20-22-16-7-3-4-8-17(16)28-20/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFGIICAXZANIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide typically involves multiple steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of Chlorobenzamide Moiety: The chlorobenzamide group is introduced via an amide coupling reaction between 4-chlorobenzoic acid and an amine.

Attachment of Azepane Sulfonyl Group: The azepane sulfonyl group is attached through a sulfonylation reaction, where azepane is reacted with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, while the sulfonyl and chlorobenzamide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on standard atomic weights.

Key Observations

Sulfonamide vs. Non-Sulfonamide Derivatives: The target compound’s azepane sulfonamide group distinguishes it from analogs like N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide , which lacks this moiety. Sulfonamides are known to improve metabolic stability and binding affinity in enzyme inhibitors (e.g., carbonic anhydrase) . In contrast, oxadiazole-thioxo derivatives (e.g., ) prioritize hydrogen-bonding interactions, which may favor kinase or protease targeting.

Benzothiazole vs.

However, dichloro-substituted benzothiazoles (e.g., ) may exhibit higher reactivity or toxicity.

Molecular Weight and Solubility :

- The target compound’s molecular weight (~435 g/mol) positions it within the "drug-like" range, whereas bulkier analogs like (~554 g/mol) may face challenges in bioavailability.

Table 2: Hypothetical Pharmacological Comparison (Based on Structural Analogues)

Research Findings and Gaps

- Biological Data : While pharmacological studies for analogs (e.g., ) mention "tables 1–5" in patent contexts, specific activity data for the target compound are absent. Further experimental validation is required to confirm its efficacy and selectivity.

- Structural Insights : Crystallographic data (e.g., ) for related benzamides highlight the importance of substituent orientation in molecular packing and interaction.

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is C20H21ClN3O3S2, with a molecular weight of approximately 415.53 g/mol. The compound incorporates a benzothiazole moiety, a chlorobenzamide group, and an azepane sulfonyl linker, suggesting diverse applications in medicinal chemistry and pharmacology.

Structural Features

| Feature | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 569314-15-4 |

| Molecular Formula | C20H21ClN3O3S2 |

| Molecular Weight | 415.53 g/mol |

The compound's structure includes:

- Benzothiazole Ring : Known for its interaction with various biological targets.

- Chlorobenzamide Moiety : Enhances binding affinity and specificity to biological receptors.

- Azepane Sulfonyl Group : Potentially increases solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The benzothiazole component is recognized for its role in various therapeutic applications, including antimicrobial and anticancer activities.

Potential Therapeutic Applications

Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : Targeting bacterial infections through inhibition of bacterial growth.

- Anticancer Properties : Inducing apoptosis in cancer cells by interfering with cell signaling pathways.

Binding Affinity Studies

Binding affinity studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can elucidate the interactions between this compound and target proteins. These studies help understand how structural modifications influence biological activity.

Synthesis Pathways

The synthesis of this compound involves multiple steps:

- Formation of Benzothiazole Ring : Cyclization of 2-aminothiophenol with carboxylic acid derivatives.

- Amide Coupling Reaction : Introduction of the chlorobenzamide group via reaction with 4-chlorobenzoic acid.

- Sulfonylation Reaction : Attachment of the azepane sulfonyl group using sulfonyl chloride derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.